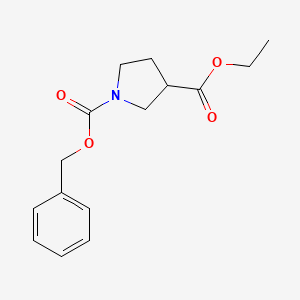

1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate

Description

Properties

IUPAC Name |

1-O-benzyl 3-O-ethyl pyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-2-19-14(17)13-8-9-16(10-13)15(18)20-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTGBVCFUXOCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678235 | |

| Record name | 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848413-99-0 | |

| Record name | 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthesis of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The pyrrolidine scaffold is a privileged structural motif found in a multitude of bioactive natural products and FDA-approved pharmaceuticals, exhibiting a wide range of therapeutic activities.[1] This guide will delve into the specific characteristics of the title compound, leveraging data from closely related analogs to provide a thorough understanding of its chemical nature.

Introduction to the Pyrrolidine Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone in medicinal chemistry. Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to its aromatic counterpart, pyrrole. This structural feature is crucial for establishing specific interactions with biological targets. The pyrrolidine ring is a key component in numerous drugs, including ACE inhibitors and various CNS agents, underscoring its importance in the development of novel therapeutics.

The subject of this guide, this compound, combines the key structural features of a protected amine and an ester functional group on the pyrrolidine ring. The N-benzyl protecting group is a common choice in organic synthesis, known for its stability and ease of removal under various conditions. The ethyl ester at the 3-position provides a handle for further chemical modification or can influence the compound's pharmacokinetic properties.

Physicochemical Properties

| Property | Predicted Value for this compound | Data for 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate[1] |

| Molecular Formula | C15H19NO4 | C14H17NO4 |

| Molecular Weight | 277.31 g/mol | 263.29 g/mol |

| Appearance | Predicted to be a liquid or low-melting solid | Liquid[2] |

| Boiling Point | Expected to be slightly higher than the methyl ester | Not available |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Not available |

| XLogP3 | Estimated to be ~2.0 | 1.6 |

| Hydrogen Bond Donors | 0 | 0 |

| Hydrogen Bond Acceptors | 4 | 4 |

| Rotatable Bonds | 5 | 4 |

Synthesis Methodology

The synthesis of this compound can be efficiently achieved through a two-step process starting from pyrrolidine-3-carboxylic acid. The first step involves the protection of the secondary amine with a benzyloxycarbonyl (Cbz) group, followed by the esterification of the carboxylic acid.

Step 1: Synthesis of the Key Intermediate: 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid

The initial and crucial step is the N-protection of pyrrolidine-3-carboxylic acid. The benzyloxycarbonyl (Cbz) group is an ideal protecting group for this transformation due to its stability and the fact that the final product of this step is the direct precursor to the target molecule.

Experimental Protocol: Synthesis of 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid [3]

-

To a 250 mL four-necked flask, add pyrrolidine-3-carboxylic acid (20.0 g, 0.174 mol) and 180 mL of distilled tetrahydrofuran (THF).

-

Slowly add benzyl chloroformate (18.0 mL, 0.237 mol) dropwise at room temperature over 30 minutes.

-

Heat the reaction mixture to 65°C and reflux for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of n-butanol:formic acid:water (8:3:2).

-

After completion, cool the reaction mixture and dilute with 20 mL of distilled water, followed by stirring for 30 minutes.

-

Add 20 mL of saturated saline solution and continue stirring.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the resulting oily substance from isopropyl ether to obtain a white solid.

Step 2: Esterification to Yield this compound

The final step is the esterification of the carboxylic acid group of the N-Cbz protected intermediate with ethanol. This is a standard transformation that can be accomplished under acidic conditions.

General Protocol: Fischer Esterification

-

Dissolve 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid (1.0 eq) in an excess of anhydrous ethanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize the acid with a weak base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis (Predicted)

While experimental spectra for the title compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the benzyl group, the ethyl ester, and the pyrrolidine ring protons.

-

Aromatic Protons (Benzyl): A multiplet between δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

-

Benzyl CH₂: A singlet around δ 5.1 ppm.

-

Ethyl Ester CH₂: A quartet around δ 4.1 ppm due to coupling with the methyl protons.

-

Ethyl Ester CH₃: A triplet around δ 1.2 ppm.

-

Pyrrolidine Ring Protons: A series of complex multiplets between δ 2.0-3.8 ppm. The proton at C3 will be a multiplet around δ 3.0-3.2 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each carbon environment in the molecule.

-

Carbonyl Carbons: Two signals in the downfield region, around δ 173 ppm for the ester and δ 155 ppm for the carbamate.

-

Aromatic Carbons: Signals between δ 127-137 ppm.

-

Benzyl CH₂: A signal around δ 67 ppm.

-

Ethyl Ester O-CH₂: A signal around δ 61 ppm.

-

Pyrrolidine Ring Carbons: Signals in the range of δ 25-55 ppm.

-

Ethyl Ester CH₃: A signal around δ 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups.

-

C=O Stretch (Ester): A strong band around 1735 cm⁻¹.

-

C=O Stretch (Carbamate): A strong band around 1695 cm⁻¹.

-

C-O Stretch: Bands in the region of 1250-1000 cm⁻¹.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum (e.g., ESI+) would be expected to show the molecular ion peak [M+H]⁺ at m/z 278.1. Fragmentation patterns would likely involve the loss of the benzyl group, the ethoxy group, and cleavage of the pyrrolidine ring.

Chemical Reactivity and Potential Applications

This compound possesses two primary reactive sites: the N-benzyloxycarbonyl group and the ethyl ester.

-

Deprotection of the Amine: The Cbz group can be readily removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the free secondary amine. This opens up possibilities for further functionalization at the nitrogen atom.

-

Hydrolysis of the Ester: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This carboxylic acid can then be converted to amides or other derivatives.

The pyrrolidine scaffold is a well-established pharmacophore in drug discovery.[4] Analogs of this compound have been investigated for various biological activities. For instance, substituted benzyl-pyrrolidine derivatives have been explored as potential apoptotic agents.[5] Furthermore, the pyrrolidine-3-carboxylate moiety is a key structural element in various enzyme inhibitors. The title compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Caption: Key reactivity pathways of the title compound.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is sparse, its chemical properties and reactivity can be confidently predicted based on established chemical principles and data from closely related analogs. The synthetic route is straightforward, utilizing common and well-understood reactions. The presence of two distinct functional groups that can be selectively manipulated makes this compound an attractive scaffold for the development of novel, biologically active molecules. Further research into the specific biological activities of this compound and its derivatives is warranted.

References

- EvitaChem. (n.d.). trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11346067, 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79176, 1-Benzyl-3-pyrrolidone. Retrieved from [Link]

- Naqvi, A., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Acta Chimica Slovenica, 68(3), 667-682.

- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.

- ResearchGate. (2025). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.

- Pharmaffiliates. (n.d.). Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine-1-carboxylate.

- PubChemLite. (n.d.). 1-benzyl-3-ethynylpyrrolidine (C13H15N).

-

SpectraBase. (n.d.). (E)-1-Benzyl-3-ethylidene-pyrrolidine-2,5-dione - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

- Simson Pharma. (n.d.). (3R,4R)-Benzyl-3-(2 bromoacetyl)-4-ethylpyrrolidine-1-carboxylate.

- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from The Royal Society of Chemistry website.

-

ACS Publications. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58557844, Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo(1,2-A)pyrrolo(2,3-E)pyrazin-8-YL)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.

-

NIST. (n.d.). 1,3-Benzenedicarboxylic acid, diethyl ester. Retrieved from [Link]

- ResearchGate. (n.d.). Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate.

-

SpectraBase. (n.d.). 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). (R)-1-benzyl-3-pyrrolidinol - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

Sources

- 1. 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | C14H17NO4 | CID 11346067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchmgt.monash.edu [researchmgt.monash.edu]

An In-Depth Technical Guide to 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate, a notable heterocyclic compound. Given its structural features, this molecule is of significant interest to researchers in medicinal chemistry and drug discovery. The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds and FDA-approved drugs.[1][2] This document will delve into the compound's structure, properties, synthesis, and potential applications, offering field-proven insights for professionals in the field.

Chemical Identity and Structure

For reference, a closely related analog, 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate , is registered under CAS Number 188847-00-9 .[3][4] Another related compound, Pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester , has the CAS Number 170844-49-2 . The structural similarity to these cataloged compounds validates the chemical feasibility and stability of the target molecule.

The fundamental structure consists of a five-membered saturated nitrogen-containing heterocycle, the pyrrolidine ring. This ring is not planar and can adopt various envelope and twisted conformations, a property termed "pseudorotation". This conformational flexibility allows for a more thorough exploration of three-dimensional pharmacophore space, which is a desirable trait in drug design.

Caption: Logical relationship of the pyrrolidine core and its substituents.

Physicochemical Properties (Predicted)

Based on the properties of its close analog, 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (C14H17NO4, MW: 263.29 g/mol )[3][4], the properties for the ethyl ester can be estimated.

| Property | Predicted Value | Reference Analog |

| Molecular Formula | C15H19NO4 | C14H17NO4 (methyl ester) |

| Molecular Weight | ~277.32 g/mol | 263.29 g/mol (methyl ester)[3][4] |

| Appearance | Likely a liquid or low-melting solid | Liquid (Ethyl 1-benzyl-pyrrolidine-3-carboxylate) |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols. | General property of similar organic molecules. |

| Chirality | The carbon at position 3 is a stereocenter. The compound can exist as (R) and (S) enantiomers or as a racemic mixture. | Basic principles of stereochemistry. |

Synthesis and Methodologies

The synthesis of this compound can be approached through several established organic chemistry transformations. A logical and common route would involve two key steps: N-protection of a pyrrolidine-3-carboxylic acid derivative, followed by esterification.

Caption: A plausible synthetic workflow for the target compound.

Step 1: N-Protection to form (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid [5]

-

Dissolution: Dissolve pyrrolidine-3-carboxylic acid in a suitable solvent system, such as a mixture of an organic solvent (e.g., toluene) and water.

-

Basification: Add a base, such as sodium bicarbonate or sodium hydroxide, to the solution to deprotonate the secondary amine, making it nucleophilic. The pH should be maintained in the alkaline range.

-

Addition of Protecting Group: Cool the reaction mixture in an ice bath (0-5 °C). Slowly add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring. The reaction is exothermic and the temperature should be carefully controlled.

-

Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

-

Work-up and Isolation: Once the reaction is complete, perform an aqueous work-up to remove water-soluble byproducts. Acidify the aqueous layer to protonate the carboxylic acid, which can then be extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the N-protected intermediate.

Step 2: Esterification to Yield the Final Product

-

Reaction Setup: Dissolve the N-protected carboxylic acid intermediate in an excess of ethanol, which acts as both the solvent and a reactant.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heating: Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.

-

Neutralization and Extraction: After cooling, neutralize the excess acid with a weak base like sodium bicarbonate solution. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to obtain the pure this compound.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its presence in a wide array of natural products and synthetic drugs.[2]

-

Scaffold for Library Synthesis: Compounds like this compound are valuable building blocks for the synthesis of compound libraries. The two functional handles—the N-Cbz group and the ethyl ester—allow for orthogonal chemical modifications. The Cbz group can be removed by hydrogenolysis to free the amine for further derivatization, while the ester can be hydrolyzed or converted to an amide.

-

Conformational Constraint: The rigid, non-planar structure of the pyrrolidine ring can be used to lock flexible molecules into a specific bioactive conformation, which can lead to improved potency and selectivity for a biological target.

-

Bioisosteric Replacement: The pyrrolidine ring can serve as a bioisostere for other five-membered rings or acyclic fragments in known drugs, potentially leading to improved pharmacokinetic profiles.

-

Intermediate in Complex Syntheses: This compound can serve as a key intermediate in the multi-step synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs). For instance, related pyrrolidine derivatives are used in the synthesis of various therapeutic agents.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals. Based on a related compound, Ethyl 1-benzyl-pyrrolidine-3-carboxylate (CAS 5747-92-2), which is classified as Acute Toxicity 3 (Oral) with the hazard statement H301 (Toxic if swallowed), it is prudent to handle this compound with care.[6]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

References

-

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | C14H17NO4 | CID 11346067. PubChem. [Link]

-

(3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid. Pharmaffiliates. [Link]

- Process for the synthesis of peptides.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information. [Link]

-

(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid. PubChem. [Link]

-

Convenient synthesis of L-proline benzyl ester. PubMed. [Link]

-

Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine-1-carboxylate. Pharmaffiliates. [Link]

-

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate. PubChem. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104086475A - Preparation method of N-carbobenzoxy-L-prolinamide - Google Patents [patents.google.com]

- 4. 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | C14H17NO4 | CID 11346067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid | C13H15NO4 | CID 15813593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent stereochemistry and ability to explore pharmacophore space make it a privileged structure in drug discovery.[1] 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate is a compound of interest, yet its mechanism of action remains to be fully elucidated. This guide presents a comprehensive, multi-tiered strategy to systematically investigate and characterize the pharmacological activity of this molecule. Drawing from the known activities of structurally related pyrrolidine derivatives, which have shown diverse effects ranging from NMDA receptor modulation to enzyme inhibition, we propose a research plan rooted in a hypothesis-driven yet unbiased approach.[2][3] This document serves as a technical roadmap, providing not only the "what" but the "why" behind each experimental choice, ensuring a self-validating and robust investigation.

Introduction: The Pyrrolidine Dicarboxylate Landscape and a Starting Hypothesis

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals.[4][5] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for selective interactions with biological targets.[1] Notably, pyrrolidine dicarboxylate derivatives have a rich history in neuroscience research. For instance, kainic acid is a potent neuroexcitatory agent that acts on glutamate receptors, while L-trans-pyrrolidine-2,4-dicarboxylic acid is known to block glutamate transporters.[4][5][6]

Given that the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function, is a frequent target of pyrrolidine-containing molecules, our initial working hypothesis is that This compound modulates glutamatergic neurotransmission, potentially through direct interaction with NMDA receptors. [2][7][8] However, the investigative framework outlined herein is designed to cast a wide net, ensuring that we do not prematurely exclude other potential mechanisms, such as interactions with other receptor systems (e.g., chemokine receptors like CXCR4) or enzymes (e.g., dipeptidyl peptidase IV).[3][4][5]

This guide will detail a phased approach, commencing with broad, high-throughput screening to identify the primary molecular target(s), followed by progressively more focused biochemical, electrophysiological, and cell-based assays to characterize the nature of the interaction and its functional consequences.

Phase I: Target Identification and Initial Characterization

The primary objective of this phase is to rapidly identify the cellular machinery with which our compound of interest interacts. We will employ a combination of in silico and in vitro screening methodologies.

In Silico Profiling: A Computational First Look

Before embarking on wet-lab experiments, computational modeling can provide valuable predictive insights into the compound's potential biological targets based on its structural and electronic properties.

Experimental Protocol: Ligand-Based and Structure-Based Virtual Screening

-

Compound Preparation: Generate a 3D conformation of this compound using computational chemistry software (e.g., ChemDraw, Avogadro). Perform energy minimization to obtain a stable conformation.

-

Ligand-Based Screening (Pharmacophore Modeling):

-

Utilize databases of known active ligands for various targets (e.g., NMDA receptor modulators, DPP-IV inhibitors).

-

Compare the 3D pharmacophore of the test compound with those of known active molecules using software like PharmaGist or ZINCPharmer.

-

A high similarity score to a known pharmacophore suggests a potential interaction with that target.

-

-

Structure-Based Screening (Molecular Docking):

-

Select a panel of high-resolution crystal structures of potential targets from the Protein Data Bank (PDB), including various NMDA receptor subtypes (GluN1/GluN2A-D), DPP-IV, and CXCR4.

-

Perform molecular docking simulations using software such as AutoDock Vina or Glide to predict the binding affinity and pose of the compound within the active/allosteric sites of these proteins.

-

Analyze the docking scores (e.g., kcal/mol) and the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Causality and Interpretation: This initial computational screen is a cost-effective way to prioritize potential targets and guide the design of subsequent wet-lab experiments. A strong predicted binding affinity for a particular NMDA receptor subtype, for instance, would bolster our primary hypothesis.

In Vitro Broad-Panel Screening

To empirically identify targets, we will submit the compound to a commercial broad-panel radioligand binding assay screen (e.g., Eurofins SafetyScreen, CEREP BioPrint). This will test the compound's ability to displace known radiolabeled ligands from a wide array of receptors, ion channels, and transporters.

Experimental Workflow: Broad-Panel Radioligand Binding Assay

Caption: Workflow for broad-panel screening and hit validation.

Data Presentation: Hypothetical Screening Results

| Target Class | Specific Target | % Inhibition at 10 µM |

| Glutamate Receptor | NMDA (GluN2B site) | 85% |

| AMPA | 12% | |

| Kainate | 8% | |

| mGluR5 | 25% | |

| Enzyme | DPP-IV | 5% |

| Chemokine Receptor | CXCR4 | 2% |

Interpretation: In this hypothetical scenario, the strong and selective inhibition at the GluN2B subunit of the NMDA receptor strongly supports our initial hypothesis and identifies a primary target for further investigation. The low activity at other targets suggests a high degree of selectivity.

Phase II: Mechanistic Characterization at the Molecular Level

With a primary target identified (hypothetically, the GluN2B-containing NMDA receptor), the next phase is to meticulously characterize the biochemical and biophysical nature of this interaction.

Saturation and Competitive Binding Assays

These assays will determine the binding affinity (Kd) and confirm the site of interaction.

Experimental Protocol: Radioligand Binding Assays

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GluN1/GluN2B receptors.

-

Saturation Binding:

-

Incubate the membranes with increasing concentrations of a suitable radioligand (e.g., [³H]ifenprodil, a known GluN2B-selective antagonist).

-

Measure the bound radioactivity to determine the total binding.

-

In a parallel set of experiments, add a high concentration of a non-labeled competitor to determine non-specific binding.

-

Specific binding is calculated as total minus non-specific binding.

-

Plot specific binding against radioligand concentration and fit the data to a one-site binding model to determine the Kd (dissociation constant) and Bmax (receptor density).

-

-

Competitive Binding:

-

Incubate the membranes with a fixed concentration of the radioligand (near its Kd) and increasing concentrations of this compound.

-

Measure the displacement of the radioligand.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model to determine the IC50 (half-maximal inhibitory concentration), which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Causality and Trustworthiness: By using a well-characterized radioligand for the GluN2B allosteric site, we can confidently determine if our compound binds to the same site competitively. The quantitative determination of Ki provides a robust measure of binding affinity.

Electrophysiology: Assessing Functional Impact

Binding does not equate to function. Electrophysiology is the gold standard for assessing the functional consequences of a compound's interaction with an ion channel like the NMDA receptor.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding human GluN1 and GluN2B subunits. Allow 2-4 days for receptor expression.

-

Recording:

-

Place an oocyte in a recording chamber continuously perfused with recording buffer.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at -70 mV.

-

Establish a baseline current.

-

Apply the agonists glutamate (100 µM) and glycine (30 µM) to elicit a maximal NMDA receptor current (I_max).

-

After washout, pre-incubate the oocyte with varying concentrations of this compound for 2-3 minutes.

-

Co-apply the agonists and the test compound and record the resulting current.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to I_max.

-

Plot the percentage of inhibition against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the IC50.

-

To distinguish between competitive and non-competitive antagonism, perform the experiment with varying concentrations of glutamate in the presence of a fixed concentration of the test compound (Schild analysis).

-

Signaling Pathway and Experimental Logic

Caption: Logic of electrophysiological assessment of NMDA receptor function.

Interpretation: An IC50 value derived from this assay provides a functional measure of the compound's potency. If the compound reduces the maximal response to glutamate without shifting the EC50, it suggests non-competitive or allosteric antagonism, consistent with binding to a site other than the glutamate binding site (e.g., the ifenprodil site on GluN2B).

Phase III: Cellular and System-Level Validation

Demonstrating activity on a purified receptor is crucial, but understanding its effects in a more complex biological context is the ultimate goal.

Neuronal Cell-Based Assays

We will move to primary neuronal cultures to assess the compound's effect on synaptic activity and its potential for neuroprotection or neurotoxicity.

Experimental Protocol: Calcium Imaging in Primary Cortical Neurons

-

Culture Preparation: Culture primary cortical neurons from E18 rat embryos.

-

Calcium Indicator Loading: After 10-14 days in vitro, load the neurons with a fluorescent calcium indicator such as Fura-2 AM or Fluo-4 AM.

-

Imaging:

-

Mount the culture dish on an inverted fluorescence microscope equipped with a perfusion system and a camera.

-

Perfuse with a buffer and establish a baseline fluorescence.

-

Stimulate the neurons with a submaximal concentration of NMDA (e.g., 20 µM) and record the transient increase in intracellular calcium.

-

After washout, pre-incubate the neurons with this compound.

-

Re-stimulate with NMDA in the presence of the compound and record the calcium response.

-

-

Analysis: Quantify the peak amplitude of the calcium transients. A reduction in the NMDA-evoked calcium influx in the presence of the compound would confirm its antagonistic activity in a native cellular environment.

Causality and Relevance: Calcium is a critical second messenger downstream of NMDA receptor activation.[7] Modulating calcium influx demonstrates that the compound's effect on the receptor translates into a meaningful cellular response. This assay also provides an initial assessment of potential neuroprotective effects against glutamate-induced excitotoxicity.

Conclusion and Future Directions

This technical guide outlines a logical and rigorous pathway for the elucidation of the mechanism of action of this compound. The phased approach, beginning with broad screening and progressively focusing on the most promising target, ensures an efficient and unbiased investigation. Based on the chemical structure and the pharmacology of related compounds, we hypothesize a modulatory role at the GluN2B-containing NMDA receptor. The described protocols for binding assays, electrophysiology, and cellular imaging provide a robust framework to test this hypothesis and quantify the compound's potency and functional effects.

Successful execution of this research plan will not only define the molecular mechanism of this specific compound but will also provide a comprehensive pharmacological profile, paving the way for further preclinical development and exploration of its therapeutic potential in neurological disorders characterized by NMDA receptor dysfunction.[7]

References

- Li, Y., et al. (2025). Novel 2-Pyrrolidone Derivatives as Negative Allosteric Modulators of GluN2B-Containing NMDA Receptors. ACS Medicinal Chemistry Letters, 16(5), 719-720.

- ResearchGate. (2025). Novel 2-Pyrrolidone Derivatives as Negative Allosteric Modulators of GluN2B-Containing NMDA Receptors | Request PDF.

-

Al-Sanea, M. M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

- Al-Sanea, M. M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central, PMC10493922.

- Tsai, T. Y., et al. (2006). Substituted pyrrolidine-2,4-dicarboxylic acid amides as potent dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(12), 3268-72.

- PharmaBlock.

- EvitaChem. (n.d.).

- The Discovery of New Chemical Modulators of the N‐Methyl‐D‐Aspart

- PubChem. Pyrrolidine-2,4-dicarboxylic acid.

-

Szymañski, P., et al. (2007). Blockade of Glutamate Transporters Leads to Potentiation of NMDA Receptor Current in Layer V Pyramidal Neurons of the Rat Prefrontal Cortex via Group II Metabotropic Glutamate Receptor Activation. The Journal of Neuroscience, 27(35), 9446-9455. [Link]

- Monash University. (n.d.). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents.

-

Wikipedia. (n.d.). NMDA receptor modulator. [Link]

- ResearchGate. (2025). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.

- Chem-Impex. (n.d.). 1-Benzyl-3-(ethylamino)pyrrolidine.

- PubChem.

- IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

-

ResearchGate. (n.d.). Study on the synthesis of N-benzyl-3-pyrrolidinone. [Link]

-

Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Novel 2-Pyrrolidone Derivatives as Negative Allosteric Modulators of GluN2B-Containing NMDA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted pyrrolidine-2,4-dicarboxylic acid amides as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blockade of glutamate transporters leads to potentiation of NMDA receptor current in layer V pyramidal neurons of the rat prefrontal cortex via group II metabotropic glutamate receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

An In-Depth Technical Guide to the Identification and Validation of Potential Therapeutic Targets for 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates across a wide range of disease areas.[1][2][3][4] Its conformational flexibility and stereochemical complexity allow for precise three-dimensional positioning of functional groups, enabling potent and selective interactions with biological targets.[2][4] This guide focuses on a novel compound, 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate, a molecule of interest for which the specific biological targets remain unelucidated. We present a comprehensive, multi-pronged strategy for the de-orphaning of this compound, outlining a systematic workflow from initial computational predictions to rigorous experimental validation. This document is intended to serve as a technical manual for researchers embarking on the critical path of target identification and validation, a foundational step in modern drug discovery.[5][6][7][8]

Introduction: The Therapeutic Potential of the Pyrrolidine Moiety

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone of many natural products and synthetic pharmaceuticals.[1][9] Its non-planar, puckered conformation provides an excellent scaffold for creating molecules with defined three-dimensional shapes, a key attribute for specific recognition by protein targets.[4] Derivatives of pyrrolidine have demonstrated a vast array of biological activities, including but not limited to, anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[1][3][10]

Notably, certain pyrrolidine dicarboxylate analogs have been identified as ligands for glutamate receptors, suggesting a potential role in modulating neurotransmission.[11] For instance, D,L-cis-2,3-Pyrrolidine dicarboxylate has been shown to interact with NMDA receptors and induce convulsant effects, highlighting the potent neuroactivity of this chemical class.[11] Given this precedent, it is plausible that this compound may also exert its effects through interaction with targets in the central nervous system or other tissues where precise molecular recognition is paramount.

This guide provides a structured, hierarchical approach to systematically identify and validate the molecular targets of this compound, thereby illuminating its mechanism of action and therapeutic potential.

A Hierarchical Strategy for Target Identification and Validation

The process of identifying a novel compound's therapeutic target is a critical yet challenging phase in drug development.[5][12] We propose a workflow that begins with broad, computational approaches to generate hypotheses, followed by increasingly focused and rigorous experimental techniques to confirm and validate these initial findings.[13][14] This strategy is designed to maximize the probability of success while efficiently allocating resources.

Caption: Hierarchical workflow for target identification and validation.

Phase 1: Hypothesis Generation

In Silico Target Prediction

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable, data-driven hypotheses about a compound's potential targets.[13][14][15] This approach leverages vast databases of known drug-target interactions and protein structures to predict binding partners for a novel molecule.[16]

-

Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often have similar biological activities.

-

Chemical Similarity Searching: this compound is used as a query to search databases like ChEMBL, PubChem, and DrugBank for compounds with high structural similarity. The known targets of these similar compounds become potential targets for our query molecule.

-

Pharmacophore Modeling: A 3D pharmacophore model is generated based on the structural features of the query compound (e.g., hydrogen bond donors/acceptors, hydrophobic centers). This model is then used to screen libraries of known protein targets to identify those that can accommodate the pharmacophore.[17]

-

-

Structure-Based Approaches: If the 3D structure of potential targets is known, we can computationally "dock" our compound into their binding sites.

-

Reverse Docking: The structure of this compound is docked against a library of 3D protein structures (e.g., from the Protein Data Bank) to predict binding affinities.[15] Targets with the best predicted binding scores are prioritized for experimental validation.

-

Expected Outcome: A prioritized list of potential protein targets, ranked by the strength of computational evidence. This list will guide the design of subsequent experiments.

Phase 2: Experimental Target Identification

The hypotheses generated in Phase 1 must be tested experimentally. We propose a dual strategy employing both affinity-based and label-free methods to identify direct binding partners of the compound in a biological context.[5][12]

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique for identifying proteins that physically interact with a small molecule.[18][19][20] The core principle involves immobilizing the compound of interest and using it as "bait" to capture its binding partners from a complex protein mixture, such as a cell lysate.[20][21]

Experimental Protocol: AP-MS

-

Synthesis of Affinity Probe:

-

Synthesize a derivative of this compound with a linker arm and an affinity tag (e.g., biotin) at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for its activity. A control molecule, structurally similar but biologically inactive, should also be synthesized.

-

-

Immobilization:

-

Immobilize the biotinylated probe onto streptavidin-coated magnetic beads.[5] The inactive control molecule should be immobilized on a separate set of beads.

-

-

Protein Extraction:

-

Prepare cell lysates from a relevant cell line (e.g., a human neuroblastoma line like SH-SY5Y if CNS activity is suspected) under non-denaturing conditions to preserve protein complexes.

-

-

Affinity Pulldown:

-

Incubate the cell lysate with the probe-conjugated beads and the control beads separately for 2-4 hours at 4°C.

-

-

Washing:

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

-

Elution:

-

Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS) or by competitive elution.

-

-

Proteomic Analysis:

-

Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

-

Excise unique bands present in the active probe lane but absent in the control lane.

-

Perform in-gel tryptic digestion followed by protein identification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Presentation: Hypothetical AP-MS Results

| Rank | Protein ID (UniProt) | Gene Name | Mascot Score | Unique Peptides | Fold Enrichment (Probe vs. Control) |

| 1 | P08913 | VDAC1 | 1254 | 15 | 25.3 |

| 2 | P63104 | PPIA | 987 | 11 | 18.9 |

| 3 | Q06830 | HSPA8 | 855 | 9 | 12.1 |

| 4 | P31946 | YWHAZ | 798 | 8 | 9.5 |

Cellular Thermal Shift Assay (CETSA)

CETSA is an invaluable method for confirming direct target engagement within intact cells or cell lysates.[22][23][24] The principle is that ligand binding stabilizes a target protein, resulting in an increase in its melting temperature (Tm).[25][26]

Experimental Protocol: CETSA

-

Cell Treatment:

-

Treat intact cells (e.g., SK-HEP-1 liver cancer cells) with this compound (e.g., at 10 µM) or vehicle control (DMSO) for 1 hour.[22]

-

-

Heat Challenge:

-

Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[23]

-

-

Cell Lysis:

-

Lyse the cells by freeze-thaw cycles.

-

-

Separation of Soluble Fraction:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.

-

-

Protein Analysis:

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the abundance of the putative target protein (identified by AP-MS) in the soluble fraction at each temperature using Western blotting or ELISA.

-

-

Melt Curve Generation:

-

Plot the relative amount of soluble protein as a function of temperature to generate melt curves for both the vehicle- and compound-treated samples. A shift in the melt curve to higher temperatures in the presence of the compound indicates target stabilization and direct binding.[24]

-

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Rigorous Target Validation

Identifying a binding partner is not sufficient; it is crucial to validate that the interaction is functionally relevant and contributes to a therapeutic effect.[6][7][27][28]

Biochemical and Biophysical Assays

These assays provide quantitative data on the binding affinity and kinetics of the compound-target interaction.

-

Surface Plasmon Resonance (SPR): Immobilize the purified recombinant target protein on a sensor chip and flow solutions of this compound over the surface at various concentrations. This allows for real-time measurement of association and dissociation rates, from which the equilibrium dissociation constant (KD) can be calculated.

-

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event. Titrating the compound into a solution containing the target protein allows for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Cellular Target Engagement and Pathway Analysis

It is essential to demonstrate that the compound engages the target in a cellular context and modulates its downstream signaling pathways.

-

NanoBRET™ Target Engagement Assays: This live-cell assay measures compound binding to a specific protein target in real-time. The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds the target is added. The compound's ability to displace the tracer results in a change in the Bioluminescence Resonance Energy Transfer (BRET) signal, allowing for the quantification of intracellular affinity.

-

Phospho-protein Analysis: If the target is a kinase or part of a signaling cascade, treatment with the compound should lead to changes in the phosphorylation state of downstream substrates. These changes can be measured by Western blotting using phospho-specific antibodies or by targeted mass spectrometry.

In Vivo Target Validation

The final step is to demonstrate that target engagement by the compound leads to a desired physiological effect in a relevant animal model of disease.[29]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establish a relationship between the concentration of the compound in the plasma and tissues (PK) and the degree of target modulation (PD), such as inhibition of enzyme activity or receptor occupancy.

-

Efficacy Studies in Disease Models: Administer this compound to an appropriate animal model (e.g., a transgenic mouse model of Alzheimer's disease if a relevant CNS target is validated). The therapeutic efficacy should be correlated with target engagement in the relevant tissues. Genetic validation, using techniques like siRNA or CRISPR to knockdown the target, can be used to mimic the pharmacological effect and confirm that the target is indeed responsible for the observed phenotype.[7]

Conclusion

The journey from a novel chemical entity to a validated therapeutic agent is complex and requires a systematic, evidence-based approach. For a compound like this compound, which belongs to a biologically rich class of molecules but has no known targets, the strategy outlined in this guide provides a robust framework for its de-orphaning. By integrating computational prediction with advanced experimental techniques like AP-MS and CETSA, and culminating in rigorous in vitro and in vivo validation, researchers can confidently identify and characterize its mechanism of action. This foundational knowledge is indispensable for advancing the compound through the drug discovery pipeline and ultimately realizing its therapeutic potential.

References

-

Target identification of small molecules: an overview of the current applications in drug discovery - PMC. PubMed Central. Available at: [Link].

-

In Silico Target Prediction. Creative Biolabs. Available at: [Link].

-

Target Identification and Validation (Small Molecules). University College London. Available at: [Link].

-

(PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link].

-

In Silico Target Prediction for Small Molecules. PubMed. Available at: [Link].

-

Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link].

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link].

-

(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link].

-

Target identification and validation in research. WJBPHS. Available at: [Link].

-

Target Identification and Validation in Drug Discovery. Chemspace. Available at: [Link].

-

In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. Available at: [Link].

-

Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. Available at: [Link].

-

Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed. Available at: [Link].

-

Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders. NCBI. Available at: [Link].

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link].

-

#296 : Identification and Validation of Two Novel Therapeutic Targets for Endometriosis with Artificial Intelligence (AI). Fertility & Reproduction - World Scientific Publishing. Available at: [Link].

-

Affinity Chromatography. Creative Biolabs. Available at: [Link].

-

In Silico Target Prediction for Small Molecules. OUCI. Available at: [Link].

-

Target Validation. Sygnature Discovery. Available at: [Link].

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link].

-

High-throughput: Affinity purification mass spectrometry. EMBL-EBI. Available at: [Link].

-

Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. Available at: [Link].

-

Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. Available at: [Link].

-

Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link].

-

CETSA. Pelago Bioscience. Available at: [Link].

-

Recent insights about pyrrolidine core skeletons in pharmacology - PMC. PubMed Central. Available at: [Link].

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link].

-

D,L-cis-2,3-Pyrrolidine dicarboxylate alters [3H]-L-glutamate binding and induces convulsions in mice. PubMed. Available at: [Link].

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC. NIH. Available at: [Link].

-

In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monash. Available at: [Link].

-

Therapeutic effects of pyrrolidine dithiocarbamate on acute lung injury in rabbits. PubMed. Available at: [Link].

-

Dicarboxylic acid azacycle l-prolyl-pyrrolidine amides as prolyl oligopeptidase inhibitors and three-dimensional quantitative structure-activity relationship of the enzyme-inhibitor interactions. PubMed. Available at: [Link].

-

Exploration of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides as potent, orally active Factor Xa inhibitors with extended duration of action. PubMed. Available at: [Link].

-

(PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. Available at: [Link].

-

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate. PubChem. Available at: [Link].

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link].

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unipa.it [iris.unipa.it]

- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 7. wjbphs.com [wjbphs.com]

- 8. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. Therapeutic effects of pyrrolidine dithiocarbamate on acute lung injury in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. D,L-cis-2,3-Pyrrolidine dicarboxylate alters [3H]-L-glutamate binding and induces convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 16. mdpi.com [mdpi.com]

- 17. In Silico Target Prediction for Small Molecules [ouci.dntb.gov.ua]

- 18. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 20. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 21. pubs.acs.org [pubs.acs.org]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. news-medical.net [news-medical.net]

- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 26. CETSA [cetsa.org]

- 27. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. sygnaturediscovery.com [sygnaturediscovery.com]

- 29. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate literature review and key papers

An In-Depth Technical Guide to 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic compound. Drawing from established synthetic methodologies and the broader context of pyrrolidine chemistry in pharmaceutical development, this document is intended for researchers, medicinal chemists, and professionals in drug development. We will delve into its probable synthetic routes, physicochemical properties, and its role as a key building block for complex molecular architectures.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry.[1] Its prevalence in bioactive molecules stems from several key features:

-

Three-Dimensionality: The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is crucial for specific interactions with biological targets.[1]

-

Stereochemical Complexity: The presence of multiple stereocenters on the pyrrolidine ring enables the synthesis of diverse stereoisomers, which can exhibit distinct biological activities and binding modes.[1]

-

Versatile Functionalization: The pyrrolidine scaffold can be readily functionalized at various positions, allowing for the fine-tuning of physicochemical and pharmacological properties.

This compound is a valuable derivative within this class. The N-benzyl group serves as a common protecting group and can also be a key pharmacophoric element. The ethyl ester at the 3-position provides a handle for further chemical modifications, making this compound a strategic intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2]

Synthesis and Mechanistic Considerations

The proposed synthetic pathway starts from commercially available starting materials and proceeds through a series of reliable transformations.

Caption: Proposed synthetic pathway for a pyrrolidone precursor.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 3-(benzylamino)propanoate

-

To a round-bottom flask, add benzylamine (1.0 eq).

-

Under vigorous stirring and cooling in an ice bath (to control the exothermic reaction), add ethyl acrylate (1.5 eq) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

The excess benzylamine and ethyl acrylate can be removed by vacuum distillation to yield the product, ethyl 3-(benzylamino)propanoate.[4]

Causality Behind Experimental Choices: The use of excess ethyl acrylate ensures the complete consumption of the more valuable benzylamine. The reaction is performed neat or with a minimal amount of solvent as both reactants are liquids. Cooling is essential to prevent polymerization of the ethyl acrylate.

Step 2: Synthesis of Diethyl 2,2'-(benzylazanediyl)diacetate

-

Dissolve the product from Step 1 (1.0 eq) in a suitable organic solvent such as toluene or acetonitrile.

-

Add a mild base, such as sodium carbonate (1.5 eq), and a catalytic amount of potassium iodide.

-

Add ethyl chloroacetate (1.2 eq) and heat the mixture to reflux for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude diester. Purification can be achieved by column chromatography.

Causality Behind Experimental Choices: This is a standard N-alkylation reaction. The base is required to neutralize the HCl formed during the reaction. Potassium iodide can facilitate the reaction through the Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide in situ.

Step 3: Dieckmann Cyclization

-

Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

-

To this solution, add the diester from Step 2 (1.0 eq) dropwise at room temperature.

-

After the addition, the reaction mixture is heated to reflux for 2-4 hours to drive the cyclization to completion.

-

The reaction results in the formation of the sodium salt of the β-keto ester, which will precipitate.

-

After cooling, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) or dilute aqueous acid to neutralize the base and protonate the enolate.

-

The product, 1-benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated.[3]

Causality Behind Experimental Choices: The Dieckmann cyclization requires a strong base to deprotonate the α-carbon of one of the ester groups, initiating the intramolecular nucleophilic attack. Sodium ethoxide is a suitable base as its corresponding alcohol (ethanol) is often the solvent. Anhydrous conditions are crucial to prevent hydrolysis of the esters.

Note on the target molecule: The above protocol yields the 4-oxo derivative. To obtain the target molecule, this compound, the 4-oxo group would need to be removed. This can be achieved through a two-step process of reduction of the ketone (e.g., with NaBH4) to a hydroxyl group, followed by deoxygenation. However, for many applications as a synthetic intermediate, the 4-oxo derivative itself is highly valuable.[5][6]

Physicochemical Properties and Characterization

The exact physical properties of this compound are not extensively documented. However, we can infer its properties from closely related analogs, such as the corresponding methyl ester.[7]

| Property | Predicted/Analog Value | Source |

| Molecular Formula | C15H19NO4 | - |

| Molecular Weight | 277.32 g/mol | - |

| Appearance | Likely a liquid or low-melting solid | [8] |

| Boiling Point | >120 °C at reduced pressure | [9] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF) | Inferred |

| XLogP3 | ~2.0 | [7] |

Standard Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic peaks for the benzyl group (aromatic protons ~7.3 ppm, benzylic CH₂ ~4.5-5.0 ppm), the ethyl ester group (quartet ~4.1 ppm, triplet ~1.2 ppm), and the pyrrolidine ring protons (a complex multiplet region from ~2.0-4.0 ppm).

-

¹³C NMR: Will show resonances for the carbonyls of the carbamate and ester, the aromatic carbons, the benzylic carbon, and the carbons of the pyrrolidine ring and ethyl group.

-

-

Infrared (IR) Spectroscopy: Strong absorption bands corresponding to the C=O stretching of the carbamate (~1700 cm⁻¹) and the ester (~1735 cm⁻¹) would be prominent.

-

Mass Spectrometry (MS): The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) would confirm the molecular weight of the compound.

Applications in Research and Drug Development

This compound and its analogs are primarily used as versatile intermediates in the synthesis of more complex, biologically active molecules.[2] The dicarboxylate functionality allows for orthogonal chemical transformations, providing a powerful tool for building molecular diversity.

Caption: Role as a versatile intermediate in drug discovery.

Key Application Areas:

-

Scaffold for Novel Therapeutics: The pyrrolidine core is a privileged scaffold found in numerous approved drugs and clinical candidates. This intermediate can serve as the starting point for the synthesis of compounds targeting a wide range of diseases, including those of the central nervous system, cancer, and metabolic disorders.[1][10]

-

Synthesis of Constrained Amino Acids: The rigid structure of the pyrrolidine ring makes it an excellent template for creating constrained amino acid analogs, which are valuable tools in peptide and protein research.

-

Fragment-Based Drug Discovery: As a fragment-sized molecule with useful chemical handles, it can be used in fragment-based screening campaigns to identify initial hits for novel drug targets.

For instance, related pyrrolidine derivatives have been instrumental in developing potent agonists for peroxisome proliferator-activated receptors (PPARs) for treating type 2 diabetes and in the discovery of novel anticonvulsant agents.[1][11]

Conclusion

This compound represents a strategically important class of intermediates in modern organic synthesis and medicinal chemistry. While detailed literature on this specific molecule is sparse, its synthesis can be reliably achieved through established methods like the Dieckmann cyclization. Its value lies in the versatile pyrrolidine scaffold and the orthogonal functionality offered by the N-benzyl and C-3 ethyl ester groups. For researchers in drug discovery, this compound and its analogs are powerful tools for constructing novel and complex molecular architectures with the potential for significant therapeutic impact.

References

-

PubChem. 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate. [Link]

-

Pessina, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 5055. [Link]

-

Pharmaffiliates. Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine-1-carboxylate. [Link]

-

PubChem. 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. [Link]

-

Fofana, M., et al. (2018). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Journal of Chemical Society of Nigeria, 43(1). [Link]

-

PrepChem.com. Synthesis of (1) 3-(1-Aminoethyl)-1-benzylpyrrolidine. [Link]

- Google Patents. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone.

- Google Patents. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.

- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

Zhang, J., et al. (2009). Study on the synthesis of N-benzyl-3-pyrrolidinone. ResearchGate. [Link]

-

Naqvi, A., et al. In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monash University. [Link]

-

Abram, M., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(16), 11703–11725. [Link]

-

Organic Syntheses. (s)-5-pyrrolidin-2-yl-1h-tetrazole. [Link]

-

Organic Syntheses. 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]

- 7. 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | C14H17NO4 | CID 11346067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate [cymitquimica.com]

- 9. Ethyl 1-benzylpyrrolidine-3-carboxylate CAS#: 5747-92-2 [amp.chemicalbook.com]

- 10. researchmgt.monash.edu [researchmgt.monash.edu]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note & Protocols: Strategic Use of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate in Synthesis

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1][2] Its non-planar, sp³-rich structure allows for efficient exploration of three-dimensional pharmacophore space, which is critical for enhancing drug potency, selectivity, and pharmacokinetic profiles.[2][3][4] 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate is a versatile synthetic intermediate designed for the controlled, stepwise construction of complex pyrrolidine derivatives.

This molecule features two key functionalities: a benzyloxycarbonyl (Cbz or Z) group protecting the ring nitrogen and an ethyl ester at the C3 position. These protecting groups are orthogonal, meaning one can be selectively removed without affecting the other. This allows for precise, directed modifications at either the N1 or C3 position, making it an invaluable building block for creating libraries of compounds for drug discovery and development.[5]

This guide details the strategic value of this reagent and provides validated, step-by-step protocols for the selective deprotection of both the N-Cbz group and the C3-ethyl ester.

Physicochemical Properties & Safety

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₅H₁₉NO₄ | - |

| Molecular Weight | 277.32 g/mol | PubChem |

| CAS Number | 143477-03-2 | - |

| Appearance | Colorless to pale yellow oil/liquid | Vendor Data |

Safety & Handling:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle the compound in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information before use.

-

For related structures, toxicological properties have been noted; handle with care.[6]

Core Application: Orthogonal Synthesis Strategy

The primary utility of this compound lies in its capacity for sequential, selective functionalization. The N-Cbz group is robust but readily cleaved by catalytic hydrogenolysis, while the ethyl ester is stable to these conditions but susceptible to base- or acid-catalyzed hydrolysis (saponification).[7][8] This orthogonality is the cornerstone of its application.

The diagram below illustrates the two independent synthetic pathways that can be accessed from this single starting material.

Caption: Orthogonal synthetic pathways for this compound.

Experimental Protocols

Protocol 1: Selective N-Cbz Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of the N-Cbz group to yield a free secondary amine, leaving the ethyl ester intact. Hydrogenolysis is the standard and cleanest method for this transformation.[7]

Reaction Scheme:

Caption: N-Cbz deprotection via catalytic hydrogenolysis.

Materials & Reagents:

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| This compound | 277.32 | 1.00 g | 3.61 | 1.0 |

| Palladium on Carbon (10% Pd, dry basis) | - | 100 mg | - | 10 wt % |

| Methanol (MeOH), anhydrous | 32.04 | 20 mL | - | - |

| Hydrogen (H₂) gas | 2.02 | 1 atm (balloon) | - | Excess |

| Celite® | - | ~2 g | - | - |

Step-by-Step Methodology:

-

Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.00 g, 3.61 mmol) and methanol (20 mL). Stir until fully dissolved.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (100 mg) to the solution.

-

Scientist's Note: Pd/C is pyrophoric and should be handled with care, preferably under an inert atmosphere, although brief exposure to air for weighing is generally acceptable.

-

-

Hydrogenation: Secure a septum to the flask. Purge the flask by evacuating and backfilling with nitrogen or argon three times. Finally, evacuate and backfill with hydrogen gas from a balloon.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

TLC System: 50% Ethyl Acetate in Hexanes.

-

Visualization: UV light (starting material is UV active) and potassium permanganate stain (product amine will appear as a yellow spot).

-

Expected Results: The starting material (Rf ≈ 0.6) will be consumed and a new, more polar spot will appear at the baseline (Rf ≈ 0.1). The reaction is typically complete within 2-4 hours.

-

-

Workup & Isolation: a. Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. b. Prepare a small plug of Celite® in a fritted funnel and wash it with methanol. c. Filter the reaction mixture through the Celite® plug to remove the palladium catalyst. Wash the flask and the Celite® pad with additional methanol (2 x 10 mL) to ensure complete recovery of the product.

-

Rationale: Celite® is a filter aid that prevents fine palladium particles from passing through the filter and contaminating the product. d. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, ethyl pyrrolidine-3-carboxylate, as an oil. The product is often used in the next step without further purification. Expected yield is typically >95%.

-